molecular formula C7H7ClFNO2S B404981 N-(3-chloro-4-fluorophenyl)methanesulfonamide CAS No. 71270-60-5

N-(3-chloro-4-fluorophenyl)methanesulfonamide

Cat. No.: B404981
CAS No.: 71270-60-5
M. Wt: 223.65g/mol
InChI Key: LHKJSSPSJJZUFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)methanesulfonamide ( 71270-60-5) is an organic compound of significant interest in medicinal and agrochemical research. This derivative, featuring both chlorine and fluorine substituents on the phenyl ring, is part of a prominent class of compounds studied for their potential biological activity. Chlorine and fluorine atoms are common features in modern drug design; over 250 FDA-approved drugs contain chlorine, as these halogens can profoundly influence a molecule's bioavailability, metabolic stability, and binding affinity to biological targets . Furthermore, fluorinated sulphonamide hybrids are an active area of investigation due to their distinct physical, chemical, and biological properties, showing promise in developing new pharmaceutical and crop protection agents . With a molecular formula of C 7 H 7 ClFNO 2 S and a molecular weight of 223.65 g/mol , this compound serves as a versatile chemical building block or intermediate for synthesizing more complex molecules. Researchers can leverage this compound in structure-activity relationship (SAR) studies to explore new chemical entities. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO2S/c1-13(11,12)10-5-2-3-7(9)6(8)4-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKJSSPSJJZUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-fluorophenyl)methanesulfonamide typically involves the reaction of 3-chloro-4-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

3-chloro-4-fluoroaniline+methanesulfonyl chlorideThis compound\text{3-chloro-4-fluoroaniline} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} 3-chloro-4-fluoroaniline+methanesulfonyl chloride→this compound

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in maintaining the stringent reaction conditions required for the synthesis.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions on the phenyl ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro groups can enhance its binding affinity and specificity. The methanesulfonamide group can also play a role in its solubility and bioavailability.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Alterations to the substituents on the phenyl ring significantly impact physicochemical and biological properties:

Compound Name Substituents (Position) Molecular Formula Key Properties/Activities Evidence ID
N-(3-Chloro-4-fluorophenyl)methanesulfonamide 3-Cl, 4-F C₇H₆ClFNO₂S Baseline for comparison -
N-(3-Chloro-4-methylphenyl)methanesulfonamide 3-Cl, 4-CH₃ C₈H₁₀ClNO₂S Industrial use; safety data available (SDS)
N-(3-Chloro-4-formylphenyl)methanesulfonamide 3-Cl, 4-CHO C₈H₇ClNO₃S Reactive aldehyde group; potential intermediate in synthesis
N-(2,4-Dichloro-5-triazolylphenyl)methanesulfonamide (DMS) 2,4-Cl, triazole moiety C₁₀H₈Cl₂F₂N₃O₂S Metabolite of herbicide sulfentrazone; environmental persistence

Key Observations :

  • Electron-withdrawing vs.
  • Industrial applications : Methyl-substituted analogues (e.g., 3-Cl-4-CH₃) are prioritized for industrial use due to handling safety .

Modifications to the Sulfonamide Group

Variations in the sulfonamide moiety or its attachment point influence biological activity:

Compound Name Sulfonamide Modification Molecular Formula Key Activities Evidence ID
This compound Methanesulfonamide C₇H₆ClFNO₂S - -
N-[(3-Chloro-4-fluorophenyl)sulfonyl]phenylalanine Sulfonyl-linked phenylalanine C₁₅H₁₂ClFNO₄S Potential peptide-based drug candidate
MTX-211 (PI3K/EGFR inhibitor) Methanesulfonamide linked to quinazoline C₂₁H₁₅Cl₂F₂N₅O₂S Anticancer activity via kinase inhibition
4-Fluoro-N-(2,3-dimethylphenyl)benzenesulfonamide Double sulfonamide groups C₁₅H₁₅FNO₄S₂ Structural anomaly; unexpected synthesis product

Key Observations :

  • Complex conjugates : MTX-211 demonstrates that coupling methanesulfonamide to heterocycles (e.g., quinazoline) enhances target specificity in oncology .
  • Unexpected products : Bis-sulfonamides (e.g., double sulfonyl groups) may form during synthesis, complicating purification .

Key Observations :

  • Heterocyclic additions : Imidazole or diazepane groups enhance biological activity (e.g., anticancer or CNS targeting) .
  • Environmental impact : Agricultural metabolites like DMS highlight the ecological risks of persistent sulfonamides .

Biological Activity

N-(3-chloro-4-fluorophenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H8ClFNO2SC_7H_8ClF_NO_2S, with a molecular weight of approximately 301.7 g/mol. The compound features a chlorinated and fluorinated phenyl group attached to a methanesulfonamide moiety, which is known for its biological activity and potential medicinal applications. The presence of halogen substituents enhances its chemical reactivity and biological interactions, making it a subject of interest in pharmaceutical research.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The chloro and fluoro substituents are believed to enhance binding affinity, which may lead to the inhibition of specific enzymatic pathways relevant in cancer progression.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, which is particularly relevant for therapeutic applications in oncology.
  • Receptor Interaction : Its structural features allow it to interact effectively with certain receptors, potentially modulating their activity.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in anticancer applications. Below is a summary of its biological activities based on various studies:

Biological Activity Description
Anticancer Activity Inhibits tumor growth by interfering with cellular processes involved in proliferation.
Enzyme Inhibition Effective against specific enzymes implicated in disease progression.
Protein Binding Studies Demonstrates significant binding affinity to target proteins, enhancing efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Research has shown that this compound can inhibit the activity of enzymes like topoisomerase, which plays a crucial role in DNA replication and repair. For example, IC50 values for enzyme inhibition have been reported, indicating its potency compared to standard inhibitors .
  • Comparative Analyses : In studies comparing this compound with structurally similar compounds, it was found that the unique combination of chloro and fluoro substituents provided enhanced reactivity and biological efficacy.
  • Computational Drug Discovery : Computational methods have been employed to predict the binding affinities and potential interactions of this compound with various targets, highlighting its suitability for further development as a therapeutic agent .

Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry : It serves as an intermediate for synthesizing more complex organic molecules with potential therapeutic effects.
  • Biological Studies : Used extensively in enzyme inhibition studies to understand its interaction mechanisms.
  • Industrial Applications : Potential use in the production of agrochemicals due to its reactivity profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-fluorophenyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-fluorophenyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.